molecular formula C25H48BrNO11 B606380 Bromoacetamido-PEG8-t-butyl ester CAS No. 2055041-16-0

Bromoacetamido-PEG8-t-butyl ester

Numéro de catalogue B606380
Numéro CAS: 2055041-16-0
Poids moléculaire: 618.56
Clé InChI: BPWCFBGOCYWQSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bromoacetamido-PEG8-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The bromoacetamide group in Bromoacetamido-PEG-t-Butyl ester can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .


Molecular Structure Analysis

The molecular formula of this compound is C25H48BrNO11 . It has a molecular weight of 618.6 g/mol .


Chemical Reactions Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Applications De Recherche Scientifique

Enantioselective Synthesis

Bromoacetamido-PEG8-t-butyl ester plays a role in enantioselective synthesis. For instance, it has been used in the coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, which are precursors to various chiral compounds like glycidic esters, acetate aldols, and amino acid esters (Corey & Choi, 1991).

PEGylation in Pharmaceutical Industries

PEGylation, which involves the chemical conjugation with the polyethylene glycol molecule (PEG), is significantly enhanced by bromoacetylation. This process is critical in pharmaceutical industries to improve the pharmacokinetic properties of bioactive compounds. Bromoacetyl-mPEG-ester, derived from this process, shows potential for further biochemical applications (Lima et al., 2020).

Catalytic Reactions

This compound is used in catalytic reactions such as the Wittig-type olefination. This process, catalyzed by PEG-supported telluride, allows for the efficient production of beta-substituted or alpha,beta-disubstituted unsaturated esters with excellent stereoselectivity (Huang et al., 2002).

Drug Development

In drug development, the compound has been used to link t-butyl esters of α4 integrin inhibitors to a branched PEG. This method achieves sustained levels and bioactivity of these inhibitors in vivo, highlighting its potential in therapeutic applications (Smith et al., 2013).

Material Science and Battery Technology

In the field of material science and battery technology, this compound contributes to the development of poly(ionic liquid) based copolymer electrolytes. These are used for dynamic-reversible adsorption of lithium polysulfides in lithium-sulfur batteries, improving battery performance and efficiency (Cai et al., 2019).

Mécanisme D'action

Target of Action

Bromoacetamido-PEG8-t-butyl ester primarily targets nucleophilic sites within biomolecules, such as proteins and nucleic acids. The bromide group in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. This allows the compound to covalently modify specific amino acid residues, such as cysteine, within proteins .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution mechanism. The bromide group is displaced by a nucleophile, typically the thiol group of a cysteine residue in proteins. This reaction forms a stable covalent bond between the compound and the protein, leading to the modification of the protein’s structure and function .

Biochemical Pathways

By modifying cysteine residues, this compound can affect various biochemical pathways. For example, it can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function. This can lead to downstream effects such as altered signal transduction, disrupted metabolic pathways, and changes in cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The PEG8 spacer increases the compound’s solubility in aqueous media, enhancing its bioavailability. The t-butyl ester group can be deprotected under acidic conditions, allowing for controlled release and activation of the compound in specific environments .

Result of Action

At the molecular level, the covalent modification of proteins by this compound can lead to changes in protein conformation, activity, and interactions. At the cellular level, these modifications can result in altered cell signaling, disrupted metabolic processes, and potentially cell death if critical proteins are affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of this compound. For instance, the t-butyl ester group is stable under neutral conditions but can be deprotected in acidic environments, allowing for targeted activation. Additionally, the hydrophilic PEG spacer helps maintain solubility and stability in aqueous environments .

: CD Bioparticles : BroadPharm

Orientations Futures

Bromoacetamido-PEG8-t-butyl ester is a promising compound in drug research and development due to its unique functional groups. Its properties allow for selective modification of proteins and can improve the pharmacokinetics and pharmacodynamics of drugs .

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCFBGOCYWQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115930
Record name 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055041-16-0
Record name 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG8-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG8-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Bromoacetamido-PEG8-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG8-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG8-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG8-t-butyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.